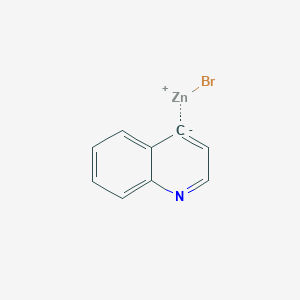
Quinolin-4-ylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-4-ylZinc bromide is an organozinc compound that features a quinoline ring bonded to a zinc bromide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-ylZinc bromide typically involves the reaction of quinoline with zinc bromide in the presence of a suitable solvent. One common method is the direct reaction of quinoline with zinc bromide in an anhydrous environment to prevent hydrolysis. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-4-ylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can participate in reduction reactions to form reduced quinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of quinoline-based compounds with different functional groups.
Applications De Recherche Scientifique
Quinolin-4-ylZinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active quinoline-based compounds.
Industry: It is utilized in the production of materials with specific electronic and optical properties, making it valuable in material science research.
Mécanisme D'action
The mechanism of action of Quinolin-4-ylZinc bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc bromide moiety can coordinate with various substrates, facilitating the formation of new chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis, enabling the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Quinolin-4-ylZinc bromide include other organozinc compounds such as:
- Phenylzinc bromide
- Benzylzinc bromide
- Pyridylzinc bromide
Uniqueness
What sets this compound apart from these similar compounds is its quinoline ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of quinoline-based compounds, which are important in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C9H6BrNZn |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
bromozinc(1+);4H-quinolin-4-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |
Clé InChI |
KWLXGOUZRSBIQW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)[C-]=CC=N2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















